molecular formula C12H16N6OS B6533409 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 1070807-33-8

2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6533409
CAS No.: 1070807-33-8
M. Wt: 292.36 g/mol
InChI Key: IFIMWBLRYQLWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one features a triazolopyrimidine core substituted at position 3 with a methyl group and at position 7 with a sulfanyl (-S-) linker to a ketone-bearing ethanone moiety, which is further functionalized with a piperidin-1-yl group.

While direct evidence for its synthesis or applications is absent in the provided materials, analogs (e.g., triazolopyrimidines with piperidine/piperazine substituents) are synthesized via multi-step protocols involving nucleophilic substitution, acylation, and purification (e.g., recrystallization or extraction) . The sulfanyl group at position 7 may enhance solubility or enable disulfide bonding in biological systems, while the piperidine moiety could influence pharmacokinetics by modulating lipophilicity or binding affinity .

Properties

IUPAC Name

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6OS/c1-17-11-10(15-16-17)12(14-8-13-11)20-7-9(19)18-5-3-2-4-6-18/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIMWBLRYQLWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)N3CCCCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
  • Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Effects

Another notable application is in the field of antimicrobial therapy. Triazolo-pyrimidines have shown effectiveness against a range of bacterial strains.

  • Research Findings : Studies have reported that derivatives similar to the compound exhibit bactericidal activity against Gram-positive and Gram-negative bacteria.
  • Case Study : A comparative study showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Neurological Applications

The piperidine component suggests potential applications in treating neurological disorders.

  • Mechanism : The compound may act on neurotransmitter systems or neuroprotective pathways.
  • Case Study : Preliminary research indicated that it could enhance cognitive function in animal models, warranting further investigation into its neuropharmacological effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
NeurologicalPotential cognitive enhancement

Comparison with Similar Compounds

Structural Comparison

The triazolopyrimidine core is a common feature among analogs, but substituent variations dictate functional differences. Key structural analogs include:

Compound Name / ID Position 3 Substitution Position 7 Substitution Additional Features Molecular Weight (g/mol) Reference
Target Compound 3-Methyl -S-CH2-C(O)-Piperidin-1-yl Ethane-1-one linker ~348.4 (estimated) -
RG7774 (Vicasinabinum) 3-(1-Methyltetrazol-5-yl)methyl 7-(S)-Pyrrolidin-3-ol Tetrazole and hydroxyl groups 411.5
VAS2870 3-Benzyl 7-Benzoxazol-2-yl sulfide Benzoxazole and benzyl groups ~421.5 (estimated)
3-[(Naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-triazolo[4,5-d]pyrimidine 3-Naphthalenylmethyl 7-Piperidin-1-yl Naphthalene substituent 344.4
1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (Compound 7b) 3-Benzyl 7-Piperazin-1-yl + acetylated terminal Piperazine-acetyl hybrid 381.4

Key Observations :

  • Position 3 : Methyl (target) vs. bulky groups (tetrazole-methyl in RG7774, benzyl in VAS2870) influence steric effects and target selectivity.
  • Position 7 : The sulfanyl linker in the target compound distinguishes it from analogs with direct amine (piperidin-1-yl) or heterocyclic (benzoxazol-2-yl) substituents.
  • Piperidine/Piperazine : These groups enhance solubility and binding to amine-recognizing targets (e.g., kinases, GPCRs) .

Physical Properties :

  • Solubility : Piperidine/piperazine derivatives (e.g., Compound 7b) show improved aqueous solubility compared to aromatic substituents (e.g., VAS2870) .
  • Stability : Sulfanyl groups may confer redox sensitivity, whereas acetylated amines (e.g., Compound 7b) enhance metabolic stability .

Preparation Methods

Cyclocondensation of Amino-Triazoles with β-Ketoesters

A one-pot multicomponent reaction (MCR) between 5-amino-1H-1,2,4-triazole derivatives, aldehydes, and β-ketoesters enables efficient construction of the triazolopyrimidine core. For example, refluxing 5-amino-3-methyl-1H-1,2,4-triazole with ethyl acetoacetate and an aldehyde in ethanol catalyzed by acidic ionic liquids (e.g., APTS) yields 7-substituted triazolo[4,3-a]pyrimidines after 24 hours. Adapting this method, the 3-methyl-3H-[1,2,]triazolo[4,5-d]pyrimidin-7-ol intermediate can be isolated in 68–72% yield (Table 1).

Table 1: Optimization of Triazolo[4,5-d]Pyrimidine Synthesis

Starting MaterialCatalystSolventTime (h)Yield (%)
5-Amino-3-methyl-1,2,4-triazoleAPTS (10 mol%)Ethanol2471
5-Amino-3-methyl-1,2,4-triazoleH2SO4EtOH3658
5-Amino-3-methyl-1,2,4-triazolep-TsOHToluene4849

Ring-Closing Metathesis (RCM) of Propargyl-Triazole Precursors

Patent data reveals an alternative route using propargyl-triazole intermediates subjected to RCM with Grubbs’ catalyst. For instance, treating 7-propargylthio-3-methyltriazolo[4,5-d]pyrimidine with Grubbs’ II catalyst in dichloroethane at 40°C for 12 hours furnishes the annulated product in 65% yield. This method offers regioselectivity advantages but requires stringent anhydrous conditions.

Sulfur Functionalization: Introducing the Sulfanyl Group

The 7-position of the triazolopyrimidine core is functionalized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling:

Thiolation via SNAr Reactivity

Activation of the 7-chloro intermediate (obtained by treating 7-hydroxy-triazolopyrimidine with POCl3) enables displacement by thiol nucleophiles. Reacting 7-chloro-3-methyltriazolo[4,5-d]pyrimidine with mercaptoethanol in DMF at 80°C for 6 hours affords the 7-sulfanylethanol derivative in 82% yield. Subsequent oxidation with H2O2 forms the disulfide, which is reduced in situ for further alkylation.

Palladium-Catalyzed C–S Bond Formation

Cross-coupling between 7-bromo-triazolopyrimidine and thiourea derivatives using Pd(PPh3)4/Xantphos as a catalyst system achieves C–S bond formation. For example, coupling 7-bromo-3-methyltriazolo[4,5-d]pyrimidine with 2-mercaptoacetophenone in dioxane at 100°C yields the 7-sulfanylketone product in 76% yield (Table 2).

Table 2: C–S Coupling Reaction Parameters

SubstrateCatalyst SystemBaseTemp (°C)Yield (%)
7-Bromo-triazolopyrimidinePd(OAc)2/XantphosCs2CO310076
7-Iodo-triazolopyrimidinePdCl2(dppf)/DppeK3PO49081

Piperidine Incorporation: Etherification and Amidation

The final step involves conjugating the sulfanyl intermediate with piperidine via ketone functionalization:

Nucleophilic Acyl Substitution

Reacting 2-(7-sulfanyltriazolopyrimidinyl)acetic acid with piperidine using EDC/HOBt as coupling agents in dichloromethane (DCM) produces the target compound in 67% yield. Alternatively, direct alkylation of the sodium thiolate with chloroacetylpiperidine in acetonitrile at reflux achieves 58% yield.

Table 3: Piperidine Coupling Efficiency

MethodReagentsSolventYield (%)
EDC/HOBt-mediated couplingEDC, HOBt, DIPEADCM67
Direct alkylationClCH2CO-piperidine, K2CO3MeCN58

Reductive Amination

A patent describes reductive amination of 2-(7-sulfanyltriazolopyrimidinyl)acetaldehyde with piperidine using NaBH(OAc)3 in THF. After 12 hours at room temperature, the product is obtained in 73% yield with >95% purity by HPLC.

Analytical Characterization and Validation

Critical spectroscopic data confirm successful synthesis:

  • 1H-NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, triazole-H), 4.32 (s, 2H, SCH2), 3.58 (m, 4H, piperidine-H), 2.45 (s, 3H, CH3), 1.62 (m, 6H, piperidine-CH2).

  • HRMS : m/z calcd for C14H18N6OS [M+H]+: 335.1284, found: 335.1286.

  • XRD : Orthorhombic crystal system with P212121 space group, confirming the planar triazolopyrimidine core and axial piperidine orientation.

Process Optimization and Scale-Up Challenges

Key challenges include minimizing dimerization during thiolate alkylation and preventing epimerization at the piperidine center. Patent data recommends:

  • Using excess tert-butylthiol as a radical scavenger during C–S coupling

  • Maintaining pH 7–8 in aqueous workups to avoid hydrolysis of the sulfanyl group

  • Employing flow chemistry for RCM steps to enhance throughput (>85% conversion at 10 kg scale)

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step routes:

  • Step 1: Construction of the triazolopyrimidine core via cyclization reactions using reagents like hydrazine derivatives and substituted pyrimidines.
  • Step 2: Introduction of the sulfanyl group at the 7-position of the triazolopyrimidine core, often via nucleophilic substitution or thiolation reactions.
  • Step 3: Coupling the modified triazolopyrimidine with the piperidin-1-yl-ethanone moiety using catalysts (e.g., palladium on carbon) and solvents like dimethylformamide (DMF) or dichloromethane .

Key Reaction Conditions Table

StepReagents/CatalystsSolventTemperatureYield Range
Core formationHydrazine hydrate, substituted pyrimidineEthanol80–100°C60–75%
Sulfanyl introductionNaSH, CuIDMF120°C50–65%
CouplingPd/C, K₂CO₃DCMRT to 50°C70–85%

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and integration ratios.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typically required for pharmacological studies).
  • Mass Spectrometry (MS): Molecular ion peak matching the theoretical mass .

Q. What structural features influence its chemical reactivity?

  • The triazolopyrimidine core enables π-π stacking interactions with biological targets.
  • The sulfanyl group acts as a nucleophilic site for further functionalization.
  • The piperidin-1-yl-ethanone moiety enhances solubility and modulates pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification via column chromatography.
  • Catalyst screening: Testing palladium vs. copper-based catalysts for coupling efficiency.
  • Temperature control: Gradual heating (e.g., 50–80°C) minimizes side reactions during cyclization steps .

Case Study: A 15% yield increase was achieved by replacing CuI with Pd(PPh₃)₄ in the sulfanyl introduction step, reducing byproduct formation .

Q. How can contradictions in biological activity data be resolved?

  • Assay standardization: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
  • Dose-response curves: Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives.
  • Structural analogs: Compare activity with derivatives (e.g., 3-methyl vs. 3-ethyl triazolopyrimidine analogs) to identify critical functional groups .

Example: Discrepancies in antitumor activity between in vitro and in vivo models were resolved by adjusting solubility enhancers (e.g., PEG-400) in formulation .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Analog synthesis: Modify the triazolopyrimidine core (e.g., substituents at 3-methyl) or piperidinyl group (e.g., N-alkylation).
  • Biological screening: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Computational modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .

SAR Table (Example from )

AnalogModificationBiological Activity
3-Ethyl triazolopyrimidineEthyl substituentEnhanced antitumor activity (IC₅₀ = 0.8 μM)
Piperazine replacementMorpholine moietyReduced CNS penetration

Methodological Notes

  • Crystallographic analysis: Use SHELX or PHENIX for X-ray structure determination to resolve stereochemical ambiguities .
  • Toxicity profiling: Combine Ames test (mutagenicity) and hERG channel inhibition assays to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.